

# Spectroscopic Profile of 2-Bromoquinolin-8-ol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Bromoquinolin-8-ol

Cat. No.: B2512732

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Bromoquinolin-8-ol**, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive modeling and data from structurally related compounds to offer a robust analytical profile. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

## Introduction to 2-Bromoquinolin-8-ol

**2-Bromoquinolin-8-ol** belongs to the quinoline family, a class of heterocyclic aromatic compounds. The introduction of a bromine atom at the 2-position and a hydroxyl group at the 8-position significantly influences the molecule's electronic properties and potential biological activity. Accurate characterization of its structure is the foundation for any further investigation into its chemical reactivity and pharmacological potential. The molecular structure of **2-Bromoquinolin-8-ol** is presented below:

Molecular Formula: C<sub>9</sub>H<sub>6</sub>BrNO

Molecular Weight: 224.06 g/mol

CAS Number: 139399-61-4[1]

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

## Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as  $^1\text{H}$  and  $^{13}\text{C}$ , can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, allowing for the differentiation of atoms within a molecule.

## Predicted $^1\text{H}$ NMR Data

The predicted  $^1\text{H}$  NMR spectrum of **2-Bromoquinolin-8-ol** provides insights into the chemical environment of the protons. The chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group, as well as the aromatic ring currents.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.30 - 7.40	d	8.5 - 9.0
H-4	7.95 - 8.05	d	8.5 - 9.0
H-5	7.15 - 7.25	d	7.5 - 8.0
H-6	7.45 - 7.55	t	7.5 - 8.0
H-7	7.05 - 7.15	d	7.5 - 8.0
OH	9.50 - 10.50	br s	-

Note: These are predicted values and may vary from experimental results. Predictions are based on established NMR prediction algorithms and analysis of similar quinoline derivatives.

[2][3]

Interpretation:

- The protons on the pyridine ring (H-3 and H-4) are expected to be downfield due to the deshielding effect of the aromatic system and the adjacent nitrogen atom.
- The protons on the benzene ring (H-5, H-6, and H-7) will have chemical shifts influenced by the hydroxyl group.
- The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

## Predicted $^{13}\text{C}$ NMR Data

The predicted  $^{13}\text{C}$  NMR spectrum reveals the chemical environment of each carbon atom in **2-Bromoquinolin-8-ol**.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2	142.0 - 144.0
C-3	122.0 - 124.0
C-4	138.0 - 140.0
C-4a	139.0 - 141.0
C-5	118.0 - 120.0
C-6	128.0 - 130.0
C-7	112.0 - 114.0
C-8	152.0 - 154.0
C-8a	127.0 - 129.0

Note: These are predicted values and may vary from experimental results. Predictions are based on established NMR prediction algorithms and analysis of similar quinoline derivatives.  
[\[2\]](#)[\[3\]](#)

### Interpretation:

- The carbon atom bearing the bromine (C-2) is expected to be significantly downfield.

- The carbon atom attached to the hydroxyl group (C-8) will also be deshielded and appear at a lower field.
- The remaining carbon signals will be in the aromatic region, with their specific shifts determined by their position relative to the substituents and the nitrogen atom.

## Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of quinoline derivatives is as follows:[4]

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-Bromoquinolin-8-ol**.
  - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.
  - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Instrument Setup:
  - The NMR spectrometer is typically operated at a field strength of 300-600 MHz for  $^1\text{H}$  NMR.
  - The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - A standard one-pulse sequence is used.
  - Key parameters to be set include the spectral width (typically 0-12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).
  - The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is typically employed to simplify the spectrum.
  - A wider spectral width (0-200 ppm) is used.
  - A significantly larger number of scans is required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

## Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group.

## Predicted IR Data

The predicted IR spectrum of **2-Bromoquinolin-8-ol** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3200 - 3600	O-H stretch (hydroxyl group)	Broad
3000 - 3100	C-H stretch (aromatic)	Medium
1580 - 1620	C=C and C=N stretch (quinoline ring)	Strong
1450 - 1550	C=C stretch (aromatic)	Medium-Strong
1200 - 1300	C-O stretch (hydroxyl group)	Strong
1000 - 1100	C-H in-plane bending	Medium
700 - 850	C-H out-of-plane bending	Strong
550 - 650	C-Br stretch	Medium

Note: These are predicted values and may vary from experimental results. Predictions are based on established IR prediction algorithms and analysis of similar quinoline derivatives.[\[5\]](#) [\[6\]](#)

#### Interpretation:

- A broad absorption band in the region of 3200-3600 cm<sup>-1</sup> is a strong indicator of the hydroxyl group.
- Multiple sharp peaks in the 1450-1620 cm<sup>-1</sup> region are characteristic of the quinoline ring system.
- The presence of a C-Br stretching frequency in the lower wavenumber region confirms the bromination of the molecule.

## Experimental Protocol for FT-IR Spectroscopy

For a solid sample like **2-Bromoquinolin-8-ol**, the following protocol is typically used:[\[7\]](#)[\[8\]](#)

- Sample Preparation (KBr Pellet Method):

- A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - A background spectrum of a blank KBr pellet is first recorded.
  - The sample pellet is then placed in the sample holder of the FT-IR spectrometer.
  - The spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

## Principles of Mass Spectrometry

In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ). The resulting mass spectrum is a plot of ion abundance versus  $m/z$ . For **2-Bromoquinolin-8-ol**, the presence of bromine with its two stable isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in nearly a 1:1 ratio will result in a characteristic isotopic pattern for bromine-containing fragments.

## Predicted Mass Spectrometry Data

The predicted mass spectrum of **2-Bromoquinolin-8-ol** under electron ionization (EI) would show the molecular ion peak and several fragment ions.

m/z	Ion	Notes
223/225	$[M]^+$	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.
144	$[M - Br]^+$	Loss of a bromine radical.
116	$[M - Br - CO]^+$	Subsequent loss of carbon monoxide from the $[M - Br]^+$ fragment.

Note: These are predicted values from PubChem and may vary from experimental results.

#### Interpretation:

- The molecular ion peak at m/z 223 and 225 with approximately equal intensity is the most definitive evidence for the presence of one bromine atom in the molecule.
- The fragmentation pattern can provide further structural information. The loss of a bromine atom is a common fragmentation pathway for bromo-aromatic compounds.

## Experimental Protocol for Mass Spectrometry

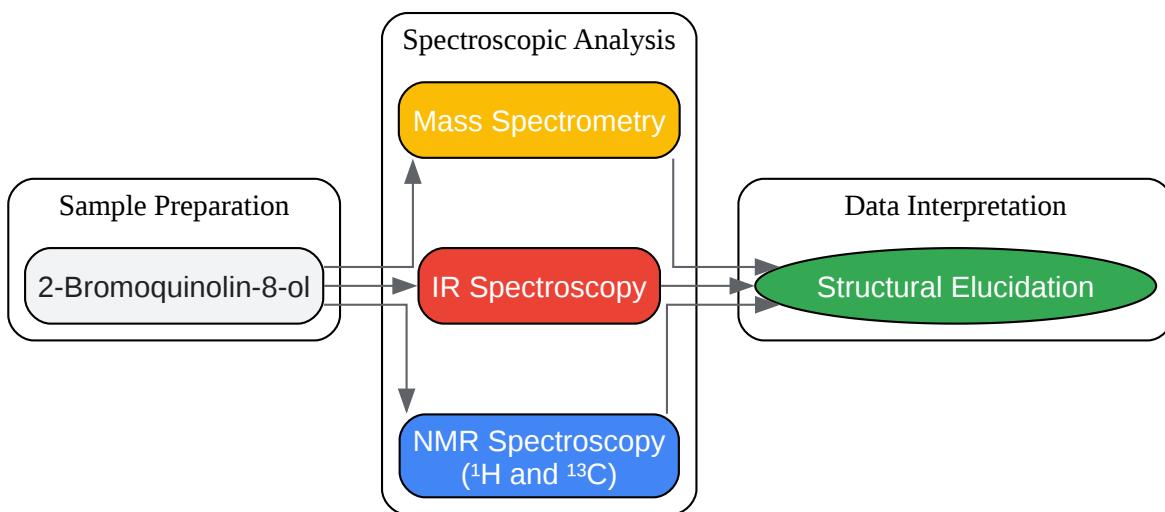
A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:[9][10]

- Sample Introduction:
  - A small amount of the sample is introduced into the ion source of the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.
- Ionization:
  - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
- Mass Analysis:

- The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.
- Detection:
  - An ion detector records the abundance of each ion, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **2-Bromoquinolin-8-ol**.



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Caption: Workflow for the Spectroscopic Analysis of **2-Bromoquinolin-8-ol**.

## Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic profile of **2-Bromoquinolin-8-ol**. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this compound. While predicted data offers a strong foundation for structural confirmation,

experimental verification remains the gold standard. This guide underscores the synergistic power of multiple spectroscopic techniques in the comprehensive characterization of novel chemical entities.

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